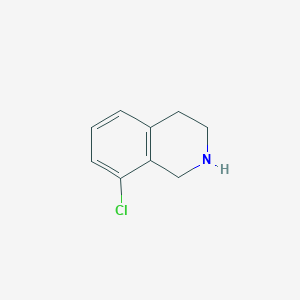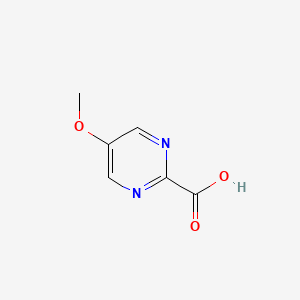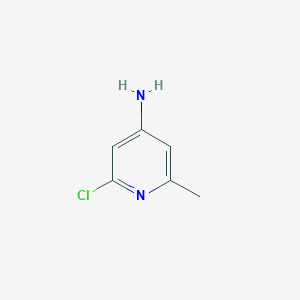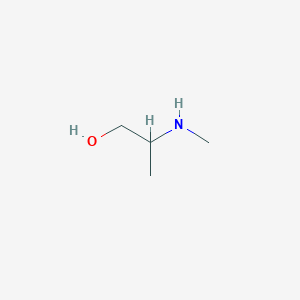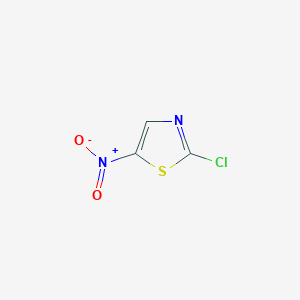
2-Chloro-5-nitrothiazole
説明
- 2-Chloro-5-nitrothiazole is a pale-yellow to yellow-brown solid.
- Iupac Name: 2-chloro-5-nitro-1H-1λ³-thiazole.
- Molecular formula: C₃H₂ClN₂O₂S.
- Molecular weight: 165.58 g/mol.
- It is used in various applications, including as an intermediate in the synthesis of other compounds.
Synthesis Analysis
- 2-Chloro-5-nitrothiazole can be synthesized through known chemical routes, but specific details would require a more in-depth literature review.
Molecular Structure Analysis
- The molecular structure consists of a thiazole ring with chlorine and nitro substituents.
- The presence of the chlorine and nitro groups affects its properties and reactivity.
Chemical Reactions Analysis
- 2-Chloro-5-nitrothiazole can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coupling reactions.
- Further studies are needed to explore its reactivity in detail.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Solubility : Soluble in organic solvents.
- Stability : Store in a refrigerator.
- Safety Hazards : Harmful if swallowed. Suspected of causing cancer.
科学的研究の応用
1. Antimicrobial Agents for Biofilm-Forming Bacteria
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the eradication of biofilm-forming Gram-negative and Gram-positive pathogens .
- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
- Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .
2. Antitubercular Activity
- Application Summary: Nitrothiazole derivatives, including 2-Chloro-5-nitrothiazole, have been reported to exhibit activity against aerobic, anaerobic, and microaerophilic bacteria . This activity profile makes the nitrothiazole compound class an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .
- Methods of Application: Six nitrothiazole derivatives were investigated for antitubercular activity . The compounds were also investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells .
- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . They demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .
3. Synthesis of Azo Dyes
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Antimicrobial Agents for Nosocomial Infections
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria in nosocomial infections .
- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
- Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .
5. Synthesis of Mannich Base Nitrothiazole Derivatives
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .
- Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .
- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .
6. Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Control and Eradication of Biofilm-Forming Bacteria
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria .
- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
- Results or Outcomes: These lead compounds identified to have high activity towards biofilms provide promise as starting points in future pro-drug studies .
5. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .
- Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .
- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .
6. Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
将来の方向性
- Investigate its potential applications in drug development, biofilm eradication, and other fields.
- Explore modifications to enhance its activity or selectivity.
Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟
特性
IUPAC Name |
2-chloro-5-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOMXSLAPRWFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501907 | |
| Record name | 2-Chloro-5-nitro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrothiazole | |
CAS RN |
3034-47-7 | |
| Record name | 2-Chloro-5-nitro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



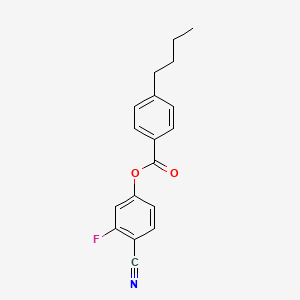
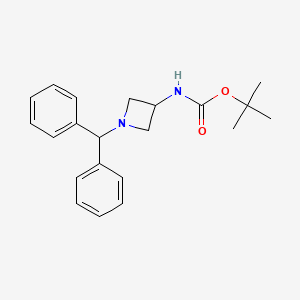
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
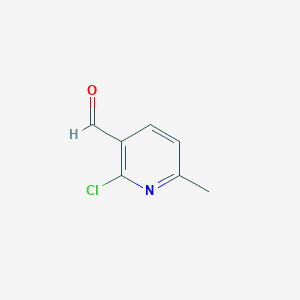
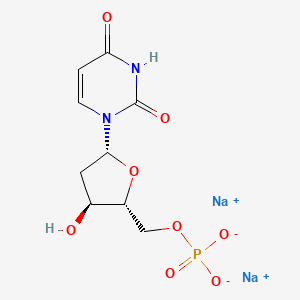
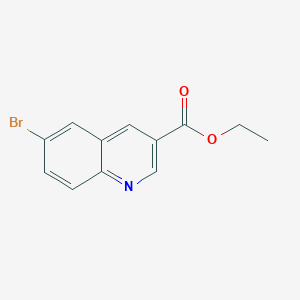
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
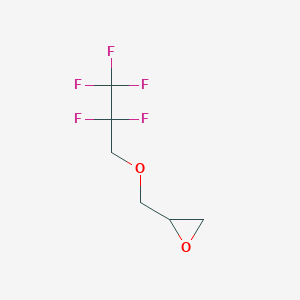
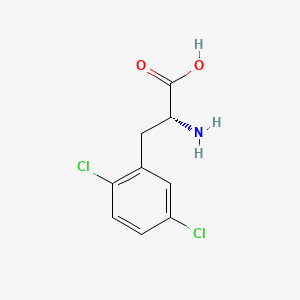
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)
